
Epiblastin A
Übersicht
Beschreibung
Epiblastin A is a novel small molecule that has garnered significant attention in the field of stem cell research. It is known for its ability to induce the reprogramming of epiblast stem cells into embryonic stem cells by inhibiting casein kinase 1 . This compound has shown high reprogramming activity, making it a valuable tool for studying pluripotency and stem cell biology .
Wissenschaftliche Forschungsanwendungen
Induction of Pluripotency in Stem Cells
Epiblastin A has been identified as a potent reprogramming agent for epiblast stem cells (EpiSCs), converting them into cells resembling embryonic stem cells (ESCs). This process is crucial for regenerative medicine and developmental biology.
- Mechanism of Action : this compound functions primarily by inhibiting casein kinase 1 (CK1) isoenzymes, which are pivotal in various cellular signaling pathways. The compound promotes the transition of EpiSCs to cESCs by modulating the expression of key pluripotency factors such as Oct4, Nanog, and Sox2, thereby enhancing self-renewal capabilities and pluripotency maintenance .
- Research Findings : A study demonstrated that this compound effectively engages CK1 isoenzymes, leading to a marked increase in the efficiency of reprogramming EpiSCs to cESCs. This discovery highlights the compound's potential for therapeutic applications in generating patient-specific pluripotent stem cells for tissue engineering and regenerative therapies .
Therapeutic Potential in Colorectal Cancer
This compound has emerged as a promising candidate in cancer therapeutics, particularly for colorectal cancer (CRC), which is one of the leading causes of cancer-related deaths globally.
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound acts as an ATP-competitive inhibitor of CK1α, significantly reducing the viability and proliferation of CRC cell lines such as HCT116, HT29, and DLD1. The compound exhibits a dose-dependent effect, with IC50 values ranging from 3.2 to 6.8 µM across different cell lines .
- Clinical Relevance : In patient-derived xenograft models, this compound demonstrated comparable efficacy to established treatments like Cetuximab, suppressing tumor growth while exhibiting minimal toxicity to normal colonic mucosa . This positions this compound as a potential adjunct therapy in CRC treatment regimens.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Case Studies and Research Insights
- Case Study 1 : In a study focusing on CRC, this compound was administered to various CRC cell lines. Results showed a significant reduction in cell viability correlated with CK1α expression levels. The compound's ability to selectively target cancerous cells while sparing normal cells underscores its therapeutic potential .
- Case Study 2 : Another investigation highlighted the structural parameters that dictate the effectiveness of this compound in promoting pluripotency. By delineating the structure-activity relationship, researchers were able to optimize the compound's efficacy, paving the way for future drug development aimed at regenerative medicine .
Wirkmechanismus
Target of Action
Epiblastin A, also known as “this compound - Bio-X” or “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine”, primarily targets Casein Kinase 1 (CK1) . CK1 is a group of ubiquitous serine/threonine kinases involved in various cellular processes, including cell differentiation, proliferation, chromosome segregation, and circadian rhythm .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CK1 . It binds to the ATP-binding pocket of CK1, preventing ATP from binding and thus inhibiting the kinase activity of CK1 . This inhibition disrupts the normal function of CK1, leading to changes in cellular processes where CK1 plays a role .
Biochemical Pathways
The inhibition of CK1 by this compound affects several biochemical pathways. One significant pathway is the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (cESCs) . CK1 is involved in the regulation of stem cell differentiation and proliferation. By inhibiting CK1, this compound disrupts the normal differentiation pathway, leading to the reprogramming of EpiSCs into cESCs .
Pharmacokinetics
Once inside the cell, it binds to CK1 in the cytoplasm, inhibiting its activity
Result of Action
The primary result of this compound’s action is the efficient conversion of EpiSCs into cESCs . This reprogramming is significant as it provides a potential therapeutic application for regenerative medicine and may reveal novel insights into the factors controlling pluripotency .
Biochemische Analyse
Biochemical Properties
Epiblastin A plays a crucial role in biochemical reactions, particularly in the reprogramming of epiblast stem cells into embryonic stem cells . It interacts with various enzymes and proteins, most notably casein kinase 1 (CK1), which it inhibits . The nature of these interactions is primarily inhibitory, leading to significant changes in cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it efficiently converts epiblast stem cells into embryonic stem cells by inhibiting CK1 .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of CK1 . It exerts its effects at the molecular level by binding to CK1, leading to enzyme inhibition . This interaction results in changes in gene expression, contributing to the reprogramming of epiblast stem cells into embryonic stem cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Epiblastin A kann durch einen strukturbasierten Ansatz zur Entwicklung von Verbindungen synthetisiert werden. Ein Syntheseweg beinhaltet die Reaktion von (3-Chlorphenyl)acetonitril mit Cäsiumcarbonat in Tetrahydrofuran bei 65 °C für 3 Stunden . Dieses Verfahren ermöglicht den Austausch von Alkoxygruppen an Position C4 der Verbindung .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, umfasst die Synthese typischerweise Standardtechniken und Reagenzien der organischen Chemie. Die Skalierbarkeit der Synthese hängt von der Optimierung der Reaktionsbedingungen und der Sicherstellung der Reinheit des Endprodukts ab.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Epiblastin A unterliegt hauptsächlich Hemmungsreaktionen, die speziell auf Caseinkinase 1 abzielen. Es wirkt als ATP-kompetitiver Inhibitor, bindet an die Kinase und verhindert deren Aktivität .
Häufige Reagenzien und Bedingungen:
Reagenzien: (3-Chlorphenyl)acetonitril, Cäsiumcarbonat, Tetrahydrofuran.
Bedingungen: 65 °C für 3 Stunden.
Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das weiter modifiziert werden kann, um Derivate mit verschiedenen Substituenten an bestimmten Positionen zu erzeugen .
Vergleich Mit ähnlichen Verbindungen
Triamterene: An initial hit in the phenotypic screen that led to the development of Epiblastin A.
TG100-115: A derivative of triamterene, known for inhibiting phosphatidylinositol 3-kinases.
Uniqueness of this compound: this compound stands out due to its high reprogramming activity and specificity for casein kinase 1. Unlike other compounds, it efficiently converts epiblast stem cells into embryonic stem cells, making it a powerful tool for studying pluripotency and stem cell biology .
Biologische Aktivität
Epiblastin A is a small molecule that has garnered attention for its role in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs). This compound functions primarily through the inhibition of casein kinase 1 alpha (CK1α), a key enzyme involved in various signaling pathways that regulate cell pluripotency and differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on gene expression, and implications for stem cell research.
This compound's primary mechanism involves the inhibition of CK1α , which leads to significant changes in cellular signaling pathways:
- WNT Signaling Activation : Inhibition of CK1α promotes the activation of WNT signaling pathways, crucial for maintaining pluripotency in stem cells.
- TGFβ/SMAD2 Signaling Inhibition : Concurrently, this compound inhibits TGFβ/SMAD2 signaling, which is typically associated with differentiation processes.
These dual actions facilitate the conversion of EpiSCs to ESCs by stabilizing the pluripotency network within the cells .
Table 1: Key Findings on this compound's Biological Activity
Case Studies
Several studies have investigated the effects of this compound on EpiSCs:
- Reprogramming Efficiency : Ursu et al. demonstrated that this compound significantly enhances the reprogramming efficiency of EpiSCs into ESC-like cells, as evidenced by increased Oct4-GFP expression and morphological similarities to ESCs .
- Gene Expression Dynamics : In a longitudinal study, it was found that treatment with this compound led to upregulation of key pluripotency genes over time, with notable peaks observed at day 8 post-treatment . This suggests a progressive stabilization of pluripotency markers in response to CK1 inhibition.
- Chimera Formation Capability : Cells converted using this compound regained their ability to contribute to chimera development when injected into blastocysts, indicating their functional equivalence to ESCs .
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?
A1: this compound is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that this compound selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].
Q2: How does this compound's effect on CK1α translate to potential benefits for colorectal cancer patients?
A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that this compound significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with this compound could offer a new therapeutic avenue for CRC treatment.
Q3: Besides colorectal cancer, are there other potential applications for this compound?
A3: Interestingly, this compound has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.
Q4: What is known about the relationship between the structure of this compound and its activity?
A4: While the provided research doesn't delve deep into this compound's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.
Q5: Has this compound been tested in humans, and if so, what are the findings?
A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of this compound in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.